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Compound of Interest

Compound Name:
2-(chloromethyl)-1-methyl-4-nitro-

1H-imidazole

CAS No.: 118467-52-0

Cat. No.: B3346379 Get Quote

Executive Summary
The 2-chloromethyl-4-nitroimidazole scaffold represents a critical "gateway" intermediate in the

development of hypoxia-selective cytotoxins and antitubercular agents. Unlike its 5-

nitroimidazole counterparts (e.g., metronidazole), which are primarily antiprotozoal, the 4-

nitroimidazole core possesses a redox potential (-350 to -400 mV) specifically tuned for

activation by the deazaflavin-dependent nitroreductase (Ddn) system in Mycobacterium

tuberculosis and hypoxic tumor environments.

The 2-chloromethyl functionality serves as a highly reactive electrophilic handle, allowing for

the attachment of lipophilic tails or solubilizing groups—a structural requirement for the efficacy

of bicyclic nitroimidazoles like Pretomanid (PA-824) and Delamanid. This guide details the

synthesis, reactivity, and biological validation of this scaffold.

Chemical Properties & Synthesis
The synthesis of the 2-chloromethyl-4-nitroimidazole core requires careful regiochemical

control to ensure the nitro group remains at the 4-position (critical for Ddn recognition) while

installing the reactive chloromethyl group at the 2-position.
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The most robust route proceeds via the hydroxymethylation of 4-nitroimidazole followed by

chlorination.

Protocol: Synthesis of 2-(Chloromethyl)-4-nitroimidazole

Hydroxymethylation:

Reagents: 4-Nitroimidazole, Paraformaldehyde, DMSO (or sealed tube with water).

Conditions: 110°C, 24 h (sealed vessel).

Mechanism:[1][2][3][4][5] Electrophilic attack of formaldehyde on the C2 position of the

imidazole ring.

Yield: ~60-75% of (4-nitro-1H-imidazol-2-yl)methanol.

Chlorination:

Reagents: Thionyl chloride (

), catalytic DMF, Dichloromethane (DCM).

Conditions: Reflux, 4 h.

Purification: Evaporation of

and solvent; recrystallization from ethanol/hexane.

Note: The product is a potent alkylating agent (lachrymator). Handle with extreme caution.

Visualization: Synthetic Workflow
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Figure 1: Step-wise synthesis of the 2-chloromethyl-4-nitroimidazole scaffold.
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Mechanism of Action (MoA)
The biological activity of this scaffold is dual-mechanistic, governed by the 4-nitro "warhead"

and the 2-chloromethyl "alkylator".

The 4-Nitro Warhead (Bioreduction)
The primary therapeutic driver is the nitro group. In M. tuberculosis, the enzyme Ddn (Rv3547)

utilizes the cofactor

to reduce the nitro group.

Pathway:

.

Lethality: The reduction generates reactive nitrogen species (RNS), including nitric oxide

(NO), which inhibits cytochrome bd oxidase and poisons the respiratory chain. It also inhibits

the synthesis of mycolic acids (ketomycolates), destroying the cell wall.

The 2-Chloromethyl Alkylator
The chloromethyl group is a "soft" electrophile.

Direct Toxicity: It can alkylate guanine residues in DNA or deplete intracellular glutathione

(GSH) via

displacement of the chloride.

Prodrug Design: In drug development, this group is usually substituted with an amine or

ether to form a stable linker (as in Pretomanid). However, retaining the chloromethyl group

creates a "dual-threat" molecule that is both a metabolic poison and a DNA alkylator.

Visualization: Dual Mechanism
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Figure 2: Dual mechanism of action involving bioreductive activation and direct alkylation.

Biological Activity & SAR
The Structure-Activity Relationship (SAR) data highlights why the 4-nitro isomer is superior to

the 5-nitro isomer for tuberculosis.

Comparative Potency (Tuberculosis)
Data derived from bicyclic analogs synthesized via the 2-chloromethyl intermediate:
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Scaffold Isomer
Redox Potential (

)

MIC (

H37Rv)
Specificity

4-Nitroimidazole -350 to -400 mV
0.015 - 0.25

g/mL

High (Req. Ddn

activation)

5-Nitroimidazole -450 to -500 mV
> 32

g/mL

Low (Active on

protozoa)

2-Nitroimidazole -250 to -300 mV
1.0 - 8.0

g/mL

Moderate (High

mammalian toxicity)

Key Insight: The 2-chloromethyl-4-nitroimidazole scaffold yields derivatives that are >100-fold

more potent against TB than equivalent 5-nitroimidazoles (metronidazole analogs) because the

redox potential matches the specific range of the mycobacterial Ddn enzyme.

Hypoxia Selectivity
In oncology, derivatives of this scaffold act as Hypoxia-Activated Prodrugs (HAPs).

Normoxia: The nitro group is futilely cycled (reduced and re-oxidized by

), preventing toxicity.

Hypoxia: Re-oxidation is blocked; the nitro group is fully reduced to the

hydroxylamine/amine, trapping the toxin in the tumor.

Experimental Protocol: Biological Assay
Assay: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

Preparation: Dissolve 2-chloromethyl-4-nitroimidazole derivatives in DMSO (10 mM stock).

Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC,

glycerol, and Tween 80 until

.
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Dilution: Perform 2-fold serial dilutions of the compound in 96-well plates (Range: 64

g/mL to 0.06

g/mL).

Inoculation: Add bacterial suspension (

CFU/mL) to wells.

Incubation: Incubate at 37°C for 7 days (aerobic) or in a sealed anaerobic jar (hypoxic

model).

Readout: Add Alamar Blue (Resazurin). A color change from blue to pink indicates bacterial

growth. The MIC is the lowest concentration preventing color change.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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